galactopinitol A

Description

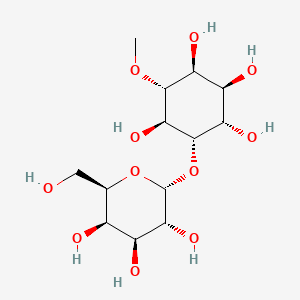

Structure

2D Structure

3D Structure

Properties

CAS No. |

64290-91-1 |

|---|---|

Molecular Formula |

C13H24O11 |

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(1S,2R,3S,4R,5S,6S)-4-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,5-tetrol |

InChI |

InChI=1S/C13H24O11/c1-22-11-7(18)6(17)8(19)12(10(11)21)24-13-9(20)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6-,7+,8+,9-,10+,11-,12+,13-/m1/s1 |

InChI Key |

WFSVEMFCPALUBB-GDYURJOXSA-N |

SMILES |

COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Synonyms |

galactopinitol A O-alpha-D-galactopyranosyl-(1-2)-4-O-methyl-D-chiro-inositol |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of Galactopinitol a

Occurrence across Plant Taxa and Species

Research has predominantly identified Galactopinitol A in members of the Leguminosae (Fabaceae) family.

This compound is a characteristic soluble carbohydrate in the seeds of numerous leguminous plants.

Leucaena leucocephala : Seeds of this species contain a notable isomer, O-α-D-galactopyranosyl-(1→1)-3-O-methyl-D-chiro-inositol, which is considered a novel galactopinitol. oup.comresearchgate.netnih.govndl.go.jp This specific form appears to be the major galactopinitol isomer in leucaena seeds. oup.com

Glycine max (Soybean) : this compound has been reported in soybean seeds. nih.govhmdb.ca It accumulates alongside Galactopinitol B and fagopyritol B1 as part of the seed maturation process. cambridge.org Studies on low phytic acid soybean mutants have shown that these genetic modifications can lead to decreased levels of this compound. nih.gov

Trigonella caerulea (Blue Fenugreek) : Chemical analysis of the seeds of blue fenugreek has revealed the presence of galactopinitols, including a newly identified galactopinitol compound. researchgate.netkisti.re.kr

Vicia villosa (Winter Vetch) : The seeds of this vetch are a known source of galactosylpinitols, including this compound and its higher oligomers like ciceritol (digalactosyl pinitol A) and trigalactosyl pinitol A. researchgate.netbibliotekanauki.plresearchgate.netpbsociety.org.plnih.gov

Lens culinaris (Lentil) : this compound is present in lentil seeds. nih.govnih.gov Research has shown that the enzyme stachyose (B150584) synthase, purified from lentil seeds, can catalyze the synthesis of this compound. nih.gov

Cicer arietinum (Chickpea) : Chickpea seeds are known to contain ciceritol, which is a digalactoside of pinitol, indicating the presence of its precursor, this compound. cabidigitallibrary.orgnih.gov

Lupinus albus (White Lupin) : This compound is found as one of the minor α-galactosides in the seeds of white lupin and other lupin species. cabidigitallibrary.orgjafs.com.plcabidigitallibrary.orgwikidata.org

Table 1: Presence of this compound in Various Leguminous Species This interactive table summarizes the documented occurrence of this compound.

| Species Name | Common Name | Family | Documented Presence | References |

|---|---|---|---|---|

| Leucaena leucocephala | Leucaena | Fabaceae | Yes | oup.com, researchgate.net, nih.gov |

| Glycine max | Soybean | Fabaceae | Yes | nih.gov, cabidigitallibrary.org, nimss.org, cambridge.org |

| Trigonella caerulea | Blue Fenugreek | Fabaceae | Yes | researchgate.net, kisti.re.kr |

| Vicia villosa | Winter Vetch | Fabaceae | Yes | researchgate.net, bibliotekanauki.pl, researchgate.net |

| Lens culinaris | Lentil | Fabaceae | Yes | nih.gov, nih.gov |

| Cicer arietinum | Chickpea | Fabaceae | Yes (inferred from ciceritol) | cabidigitallibrary.org, nih.gov |

| Lupinus albus | White Lupin | Fabaceae | Yes | cabidigitallibrary.org, jafs.com.pl, wikidata.org |

While extensively studied in the Fabaceae family, the occurrence of this compound is not well-documented in other plant families based on current research. The biosynthesis of its precursors, such as D-pinitol and D-chiro-inositol, occurs in a wider range of plants, but the specific galactosylation to form this compound is primarily reported in legumes. globalsciencebooks.infomdpi.com

Presence in Leguminous Species (e.g., Leucaena leucocephala, Glycine max, Trigonella caerulea, Vicia villosa, Lens culinaris, Cicer arietinum, Lupinus albus)

Spatial Distribution within Plant Tissues and Organs

The accumulation of this compound is not uniform throughout the plant, with the highest concentrations typically found in the seeds.

This compound is a significant soluble carbohydrate stored within the seeds of many leguminous species. nih.govcambridge.orgcambridge.org Its accumulation is closely linked to the developmental and maturation stages of the seed.

Developing and Maturing Seeds : The concentration of this compound changes dynamically during seed development. For instance, in Leucaena leucocephala, it is first detected midway through seed development, its concentration increases, and then slightly decreases as the seed reaches full maturity. oup.comresearchgate.netnih.gov In winter vetch, the synthesis of galactopinitols is favored over that of raffinose (B1225341) family oligosaccharides (RFOs) during the later stages of seed maturation. bibliotekanauki.plresearchgate.netpbsociety.org.pl

Axis Tissues : The compound shows specific localization within seed structures. In developing soybean seeds, this compound, along with Galactopinitol B and fagopyritol B1, accumulates in the embryonic axis tissues. cabidigitallibrary.orgnimss.org This accumulation runs parallel to the buildup of stachyose and is associated with the acquisition of desiccation tolerance. nimss.org

Information regarding the presence of this compound in vegetative tissues such as leaves and stems is limited. The precursors for its synthesis are known to be produced in green tissues and transported to the seeds. researchgate.net However, the primary site for the accumulation of this compound itself is overwhelmingly reported to be the seeds. cambridge.org

Accumulation in Seeds (e.g., developing and maturing seeds, axis tissues)

Quantitative Dynamics and Developmental Profiles

The concentration of this compound varies significantly between species and throughout the developmental stages of the seed.

In Leucaena leucocephala seeds, a novel galactopinitol isomer was observed to increase to a peak concentration of 10.2 mg per gram of dry weight (DW) during development, which then fell by approximately half in the fully mature seed. oup.comnih.gov In comparison, stachyose was the most abundant sugar in mature seeds at 25.6 mg/g DW. oup.comnih.gov

Studies on Glycine max have demonstrated that the accumulation of this compound can be influenced by substrate availability. When immature soybean embryos were supplied with D-pinitol, the concentration of this compound increased 4.5-fold. cambridge.org

In various lupin species, α-galactosides can constitute a significant portion of the seed's dry matter. For example, in Lupinus albus, the total α-galactoside content can average around 85 g/kg of dry matter, though this compound is considered a minor component compared to oligosaccharides like stachyose. jafs.com.pl

Research on Vicia villosa has highlighted a preference for the accumulation of galactopinitols over RFOs late in seed maturation, indicating a regulated shift in carbohydrate metabolism. bibliotekanauki.plresearchgate.net

Table 2: Quantitative Data on this compound and Related Compounds in Seeds This interactive table provides examples of the concentrations of this compound and other sugars in different species.

| Species | Compound | Tissue | Concentration | Developmental Stage | Reference |

|---|---|---|---|---|---|

| Leucaena leucocephala | Galactopinitol | Seed | 10.2 mg/g DW | Mid-development | oup.com, nih.gov |

| Leucaena leucocephala | Galactopinitol | Seed | ~5.1 mg/g DW | Mature | oup.com, nih.gov |

| Leucaena leucocephala | Stachyose | Seed | 25.6 mg/g DW | Mature | oup.com, nih.gov |

| Lupinus albus | Total α-galactosides | Seed | 85 g/kg DM | Mature | jafs.com.pl |

Changes in this compound Content During Seed Maturation and Development

The concentration of this compound undergoes significant changes throughout the process of seed maturation. Its accumulation is a dynamic process, often linked to the later stages of seed development.

In developing seeds of Leucaena leucocephala, this compound is first detected around the midpoint of development. oup.com Its concentration then increases substantially as the seed matures. oup.com For instance, in one study, the content of this compound rose to a peak of 10.2 mg per gram of dry weight. oup.com However, in the final stages of maturation, its level can decrease. In the case of L. leucocephala, the concentration in fully mature seeds was about half of its peak amount. oup.com This decrease in this compound may be associated with the biosynthesis of more complex, higher-order galactosyl cyclitols. oup.com

Similarly, in soybean seeds, this compound accumulates in the embryonic tissues during development, in parallel with the accumulation of stachyose. cabidigitallibrary.orgnimss.org This accumulation pattern is associated with the acquisition of desiccation tolerance in the seeds. cabidigitallibrary.orgnimss.org In winter vetch seeds, the synthesis of galactopinitols tends to be favored during the late stages of seed maturation, even over the accumulation of raffinose family oligosaccharides (RFOs). bibliotekanauki.pl The enzymatic activity for the synthesis of this compound has been detected throughout the entire period of seed development and maturation in this species. bibliotekanauki.plresearchgate.net

Table 1: Changes in this compound and Other Soluble Sugars during Seed Development of Leucaena leucocephala Data sourced from a study on Leucaena leucocephala seed development. oup.com

| Days Post Anthesis (DPA) | This compound (mg/g DW) | Stachyose (mg/g DW) | Raffinose (mg/g DW) | Sucrose (B13894) (mg/g DW) |

|---|---|---|---|---|

| Mid-Development | Detected | - | - | - |

| Peak Accumulation | 10.2 | - | - | - |

| Mature Seed | ~5.1 | 25.6 | Present | Present |

Note: "-" indicates data not specified at this stage in the provided source.

Influence of Environmental Factors on Accumulation Patterns

The accumulation of this compound is not solely dictated by the genetic and developmental program of the plant but is also influenced by external environmental conditions. nih.govmaxapress.com Environmental stressors, in particular, can trigger significant changes in the concentration of soluble carbohydrates, including this compound, as part of the plant's adaptive response. d-nb.infonih.gov

Drying and Desiccation: One of the most studied environmental factors is water availability and drying stress. The accumulation of this compound is strongly correlated with the acquisition of desiccation tolerance in seeds. oup.comnimss.org Studies on immature soybean seeds have shown that a process of slow drying can induce the accumulation of galactopinitols, including this compound. cabidigitallibrary.org This induced accumulation occurs alongside that of other protective sugars like raffinose and stachyose. oup.com This suggests that this compound plays a role in protecting cellular structures during water loss. oup.comrsc.org In experiments with immature Leucaena leucocephala seeds, artificial drying also prompted the accumulation of this compound. oup.com

Temperature: Temperature during seed maturation can also affect the composition of soluble carbohydrates. In yellow lupin seeds, for example, maturation temperature has been shown to influence the levels of pinitol and its galactose-containing derivatives, although these compounds constitute a smaller portion of the total soluble carbohydrates compared to RFOs. cabidigitallibrary.org While direct, extensive research on the specific effect of temperature on this compound is limited, the known impact of temperature on the synthesis of related cyclitols and oligosaccharides suggests it is a relevant factor. cabidigitallibrary.orgnih.gov

Drought Stress: Systemic drought conditions experienced by the parent plant can alter the biochemical composition of the developing seeds. researchgate.net Plants respond to drought stress by accumulating various osmoprotective compounds, which include oligosaccharides and cyclitol derivatives. researchgate.net While studies often focus on the broader family of raffinose oligosaccharides and other cyclitols, the principles of osmoprotection under drought stress are relevant to this compound accumulation. researchgate.net For example, in developing lupin embryos under drought stress, the content of various galactosyl cyclitols, including this compound, was monitored, showing that drought can modify the carbohydrate profile. researchgate.net

Biosynthesis and Metabolic Pathways of Galactopinitol a

Precursor Supply and Intermediates

The synthesis of galactopinitol A is dependent on the availability of key precursor molecules, which serve as either galactosyl group donors or acceptors.

Role of D-Pinitol and D-Chiro-Inositol as Acceptor Substrates

D-chiro-inositol also serves as a cyclitol precursor in the biosynthesis of related compounds. cabidigitallibrary.orgcambridge.org While not the direct acceptor for this compound, its presence and metabolism are linked to the broader pathways of galactosyl cyclitol formation. For instance, stachyose (B150584) synthase from lentil can utilize D-chiro-inositol to form fagopyritol B1. cabidigitallibrary.org In soybean embryos, feeding with D-chiro-inositol leads to a significant increase in fagopyritol B1, but not galactopinitols, highlighting the specificity of the enzymes involved. cambridge.org

Galactinol (B1212831) as a Key Galactosyl Donor

Galactinol (O-α-D-galactopyranosyl-(1→1)-L-myo-inositol) is the essential galactosyl donor for the synthesis of this compound. researchgate.netcabidigitallibrary.orgpsu.eduresearchgate.netcambridge.org The transfer of a galactose unit from galactinol to D-pinitol is a critical step in the formation of this compound. nih.govresearchgate.net This reaction is catalyzed by specific galactosyltransferases, most notably stachyose synthase. nih.govresearchgate.netcabidigitallibrary.org The availability of galactinol is a limiting factor in the synthesis of both RFOs and galactosyl cyclitols. cambridge.org Interestingly, this compound itself can then act as a galactosyl donor for the synthesis of stachyose, demonstrating the interconnectedness of these metabolic pathways. nih.govresearchgate.netcabidigitallibrary.orgresearchgate.net

Involvement of myo-Inositol and UDP-Galactose

The biosynthesis of the primary galactosyl donor, galactinol, directly involves myo-inositol and UDP-galactose. cabidigitallibrary.orgnih.gov Galactinol synthase (GolS) catalyzes the transfer of a galactosyl moiety from UDP-galactose to myo-inositol, forming galactinol. nih.govfrontiersin.org Therefore, the availability of both myo-inositol and UDP-galactose is fundamental for the entire downstream synthesis of galactosyl cyclitols, including this compound. researchgate.netnih.gov The concentration of myo-inositol has been shown to be a key determinant in the extent of RFO accumulation, which shares the precursor galactinol. nih.gov

Enzymology of this compound Synthesis

The formation of this compound is governed by the activity and specificity of particular enzymes, primarily belonging to the galactosyltransferase family.

Characterization of Galactosyltransferases Involved in this compound Formation

Several galactosyltransferases have been identified and characterized for their role in the synthesis of this compound. Stachyose synthase (STS) (EC 2.4.1.67), primarily known for its role in synthesizing stachyose, has been shown to be a key enzyme in this compound formation in legumes like lentil. nih.govresearchgate.netcabidigitallibrary.org Purified STS from lentil seeds catalyzes the transfer of a galactosyl group from galactinol to D-pinitol. nih.gov This enzyme exhibits broad substrate specificity, also utilizing other cyclitols and their galactosylated derivatives. nih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org In winter vetch, the enzyme responsible for forming this compound from D-pinitol and galactinol has been termed this compound synthase (GPAS). bibliotekanauki.plresearchgate.netpbsociety.org.plresearchgate.net Studies suggest that GPAS activity is distinct from galactinol synthase and raffinose (B1225341) synthase but shows a similar pattern to stachyose synthase, indicating that the formation of stachyose and this compound might be catalyzed by the same enzyme. bibliotekanauki.plresearchgate.netpbsociety.org.pl

Specificity and Mechanism of this compound Synthase and Ciceritol Synthase

The enzyme responsible for this compound synthesis demonstrates notable substrate specificity. In lentil, the stachyose synthase is capable of galactosylating D-pinitol to yield this compound and a smaller amount of its isomer, galactopinitol B. cabidigitallibrary.org This same enzyme can then utilize this compound as an acceptor to form the digalactosyl pinitol, ciceritol. nih.govresearchgate.netcabidigitallibrary.orgcabidigitallibrary.org This subsequent reaction is catalyzed by what is termed ciceritol synthase activity, which in many cases is attributed to the same stachyose synthase enzyme. bibliotekanauki.plresearchgate.netpbsociety.org.pl The pattern of changes in the activities of stachyose synthase and the enzymes referred to as this compound synthase and ciceritol synthase in developing winter vetch seeds suggests that a single enzyme is responsible for the synthesis of stachyose, this compound, and ciceritol. bibliotekanauki.plresearchgate.netpbsociety.org.pl This highlights a central role for this multifunctional enzyme in the complex network of galactosyl transfer reactions in legume seeds. researchgate.netcabidigitallibrary.orgcabidigitallibrary.org

| Precursor/Intermediate | Role in this compound Biosynthesis | Key Enzymes Involved |

| D-Pinitol | Primary galactosyl acceptor | Stachyose Synthase, this compound Synthase |

| D-Chiro-Inositol | Precursor for related galactosyl cyclitols | Stachyose Synthase |

| Galactinol | Key galactosyl donor | Stachyose Synthase, this compound Synthase |

| myo-Inositol | Substrate for galactinol synthesis | Galactinol Synthase |

| UDP-Galactose | Substrate for galactinol synthesis | Galactinol Synthase |

| Enzyme | Function in this compound Pathway | Substrates | Products |

| Galactinol Synthase (GolS) | Synthesizes the primary galactosyl donor, galactinol. | UDP-Galactose, myo-Inositol | Galactinol, UDP |

| Stachyose Synthase (STS) / this compound Synthase | Catalyzes the transfer of a galactose unit to D-pinitol. | Galactinol, D-Pinitol | This compound, myo-Inositol |

| Stachyose Synthase (STS) / Ciceritol Synthase | Catalyzes the further galactosylation of this compound. | Galactinol, this compound | Ciceritol, myo-Inositol |

Role of Stachyose Synthase in Galactopinitol Metabolism

Stachyose synthase (STS), an enzyme central to the metabolism of oligosaccharides in legume seeds, plays a pivotal role in the biosynthesis of this compound. cabidigitallibrary.orgcabidigitallibrary.org This enzyme is not limited to the synthesis of stachyose from raffinose and galactinol; it also catalyzes the galactinol-dependent formation of galactosyl cyclitols, including this compound. cabidigitallibrary.org

Research on stachyose synthase purified from lentil seeds has demonstrated its ability to catalyze the reversible transfer of a galactosyl group from galactinol to D-pinitol, resulting in the formation of this compound and myo-inositol. nih.gov This enzymatic synthesis of this compound is a significant finding. nih.gov Furthermore, the same enzyme can further galactosylate this compound to produce ciceritol. nih.gov

The versatility of stachyose synthase is highlighted by its ability to utilize a range of substrates. While the enzyme from lentil, a pinitol-producing plant, can synthesize this compound, the enzyme from adzuki bean synthesizes galactosyl ononitol (B600650). cabidigitallibrary.orgresearchgate.net This difference in substrate specificity underscores the diverse roles of stachyose synthase in different plant species. cabidigitallibrary.orgresearchgate.net

Interestingly, this compound can also act as a galactosyl donor in reactions catalyzed by stachyose synthase. nih.gov It can substitute for galactinol in the synthesis of stachyose from raffinose, indicating its active role in the interconversion of oligosaccharides. cabidigitallibrary.orgcabidigitallibrary.orgnih.gov This dual functionality as both an acceptor and a donor of galactosyl groups positions stachyose synthase as a key enzyme in a complex network of galactosyl transfer reactions within developing seeds. cabidigitallibrary.org

Metabolic Interconnections with Raffinose Family Oligosaccharides (RFOs)

The biosynthetic pathways of this compound and the Raffinose Family Oligosaccharides (RFOs) are intricately linked, sharing common precursors and enzymatic machinery. cabidigitallibrary.orgresearchgate.net

Shared Precursors and Enzymatic Activities

The primary link between the two pathways is the enzyme stachyose synthase. cabidigitallibrary.orgcabidigitallibrary.org This enzyme utilizes galactinol as a galactosyl donor for the synthesis of both stachyose (an RFO) and this compound. cabidigitallibrary.orgnih.gov In the RFO pathway, stachyose synthase transfers a galactose unit from galactinol to raffinose to form stachyose. cabidigitallibrary.org In a parallel reaction, the same enzyme can transfer a galactose unit from galactinol to D-pinitol to form this compound. nih.gov

This shared enzymatic step establishes a direct connection between the two metabolic routes. cabidigitallibrary.org Moreover, this compound can, in turn, act as a galactosyl donor for stachyose synthesis, further blurring the lines between the two pathways. nih.govfrontiersin.orgnih.gov This suggests a dynamic interplay where the flux of galactose can be directed towards either RFOs or galactosyl cyclitols depending on the cellular needs and substrate availability. bibliotekanauki.pl

Studies on winter vetch seeds suggest that the formation of stachyose and this compound (and its derivative, ciceritol) may be catalyzed by the same enzyme. bibliotekanauki.plpbsociety.org.pl This is supported by the broad substrate specificity of stachyose synthase, which can accept various cyclitols, including pinitol, as galactosyl acceptors. nih.gov

Competitive and Co-Regulated Pathways in Seed Development

During seed development, the biosynthesis of RFOs and galactopinitols appears to be a coordinated yet competitive process. researchgate.netbibliotekanauki.pl In the developing seeds of winter vetch, the synthesis of RFOs precedes that of galactopinitols. pbsociety.org.plresearchgate.net However, in the later stages of maturation, the accumulation of galactopinitols is favored over RFOs. pbsociety.org.plresearchgate.net

This shift suggests a regulatory mechanism that controls the partitioning of the common precursor, galactinol, between the two pathways. bibliotekanauki.pl The availability of the respective galactosyl acceptors, sucrose (B13894) (for RFOs) and D-pinitol (for galactopinitols), is likely a key factor in regulating this split. bibliotekanauki.pl

Feeding experiments with isolated immature soybean embryos have provided further insights into this competitive relationship. cambridge.org When embryos were supplied with D-pinitol, there was a significant increase in the accumulation of this compound and B. cambridge.org Interestingly, this also led to a twofold increase in stachyose concentration, suggesting that the newly formed galactopinitols may serve as galactosyl donors for stachyose synthesis, a function also reported in lentil. cambridge.org This demonstrates a cooperative aspect of the pathways, where the product of one can fuel the other.

The accumulation of both RFOs and galactopinitols is crucial for processes like desiccation tolerance in seeds. oup.comresearchgate.netnih.gov The similar patterns of accumulation of galactopinitol and oligosaccharides during late seed development and under dehydration stress imply a shared functional role. oup.comresearchgate.netnih.gov

Regulatory Mechanisms of Biosynthesis

The production of this compound is tightly controlled at multiple levels, from the expression of biosynthetic genes to the availability of necessary substrates.

Transcriptional and Post-Transcriptional Control of Biosynthetic Enzymes

The biosynthesis of secondary metabolites, including this compound, is primarily regulated at the transcriptional level. nih.gov Transcription factors, which are proteins that bind to specific DNA sequences, control the expression of genes encoding biosynthetic enzymes. frontiersin.org This regulation allows for fine-tuning of the timing, level, and tissue-specific expression of these enzymes in response to developmental cues and environmental signals. nih.gov

While direct evidence for the specific transcription factors controlling this compound biosynthesis is still emerging, the regulation of the interconnected RFO pathway provides valuable insights. The expression of genes for enzymes like galactinol synthase and stachyose synthase is known to be induced by abiotic stress, and this regulation is crucial for the accumulation of RFOs. frontiersin.orgnih.govnih.gov It is plausible that similar transcriptional control mechanisms govern the enzymes involved in this compound synthesis, especially given the central role of stachyose synthase in both pathways. cabidigitallibrary.org

Analysis of mRNA and protein abundance for stachyose synthase during seed development suggests that its activity is transcriptionally controlled. cabidigitallibrary.orgcabidigitallibrary.org However, the complex kinetics of oligosaccharide accumulation in vivo indicate that post-transcriptional and post-translational regulatory mechanisms also play a role. nih.gov

Influence of Substrate Availability on Biosynthesis

The availability of precursors is a critical factor influencing the rate of this compound biosynthesis. bibliotekanauki.pl The synthesis of this compound is directly dependent on the concentrations of its precursors: D-pinitol and the galactosyl donor, galactinol. nih.gov

Studies have shown that the final composition of oligosaccharides in mature seeds is determined not just by the total activity of stachyose synthase, but also by the concentration of these precursors. cabidigitallibrary.orgcabidigitallibrary.org In winter vetch seeds, changes in the concentrations of galactosyl acceptors like sucrose and D-pinitol are thought to regulate the distribution of galactose units between RFOs and galactopinitols. bibliotekanauki.pl

Feeding experiments with soybean embryos have provided direct evidence for the role of substrate availability. cabidigitallibrary.org Supplying immature embryos with D-pinitol led to a significant increase in the accumulation of this compound and B. cambridge.org This demonstrates that the availability of D-pinitol is a limiting factor for galactopinitol synthesis in this system. cambridge.org These experiments also suggested that D-pinitol is transported from the maternal tissues to the embryo, rather than being synthesized within the embryo itself. cambridge.orgcambridge.org

The interplay between different substrates can also be competitive. When D-pinitol and D-chiro-inositol were fed together to soybean embryos, the uptake of D-chiro-inositol and the accumulation of galactinol and galactopinitols were reduced by half compared to when D-pinitol was supplied alone. cambridge.orgcambridge.org This suggests competition for transport or enzymatic conversion.

Structural Characterization and Isomeric Diversity of Galactopinitols

Definitive Structural Elucidation Techniques

The definitive structures of galactopinitols are established through a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while various Mass Spectrometry (MS) techniques confirm molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of galactopinitols. scielo.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously determine the molecular structure, including the specific linkages between the galactose and pinitol units. cedia.edu.ecresearchgate.net

¹H and ¹³C NMR spectra are fundamental in this process. researchgate.netnih.gov For instance, the structure of fagopyritol A1, a related galactosyl cyclitol, was determined to be O-α-D-galactopyranosyl-(1 → 3)-D-chiro-inositol using ¹H and ¹³C NMR. nih.gov Similarly, 2D NMR techniques were crucial in establishing the structure of ciceritol, a digalactoside of pinitol, as α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→2)-4-O-methyl-chiro-inositol. cedia.edu.ec These advanced NMR experiments, such as COSY, HMQC, and HMBC, map the correlations between protons and carbons, allowing for the precise assignment of each atom and the confirmation of the glycosidic bond locations. researchgate.net The analysis of chemical shifts and coupling constants provides clear evidence of the stereochemistry and conformation of the carbohydrate rings. researchgate.net

Below is a data table showcasing representative NMR data for a galactopinitol-related compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Gal-1 | 5.39 | 98.7 |

| Gal-2 | 4.14 | 70.1 |

| Gal-3 | 4.09 | 71.1 |

| Gal-4 | 4.29 | 70.5 |

| Gal-5 | 4.31 | 72.0 |

| Gal-6 | 3.84, 3.95 | 62.1 |

| Pin-1 | 4.21 | 82.2 |

| Pin-2 | 4.32 | 74.5 |

| Pin-3 | 3.75 | 83.1 |

| Pin-4 | 3.52 | 82.8 |

| Pin-5 | 4.25 | 73.1 |

| Pin-6 | 4.17 | 74.3 |

| OMe | 3.58 | 61.9 |

| Note: This table presents example data for a galactopinitol-type structure for illustrative purposes. Actual shifts may vary based on the specific isomer and experimental conditions. |

Mass spectrometry (MS) is an essential complementary technique to NMR for confirming the structures of galactopinitols. It provides crucial information on molecular weight and the fragmentation patterns of these molecules. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile derivatives of galactopinitols, such as their trimethylsilyl (B98337) (TMS) ethers. nih.govinnovatechlabs.com In this technique, the derivatized sample is separated by gas chromatography before being introduced into the mass spectrometer. innovatechlabs.comyoutube.com The resulting mass spectrum reveals a fragmentation pattern that can be used to identify the compound by comparing it to libraries of known spectra. nih.govbiomedpharmajournal.org For example, positional isomers like fagopyritol A1 and fagopyritol B1 show similar mass spectra for their TMS derivatives but can be distinguished by the different abundance ratios of key fragments. nih.govresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that was historically important for analyzing non-volatile compounds like galactopinitols, often revealing the protonated molecule and providing clear molecular weight information.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a modern, highly sensitive, and accurate method for analyzing galactopinitols. mtoz-biolabs.comnih.gov ESI is a soft ionization technique that generates intact molecular ions (e.g., [M+Na]⁺) from non-volatile and thermally unstable compounds dissolved in a solvent. researchgate.netmtoz-biolabs.com When coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap, HR-ESI-MS can determine the elemental composition of a molecule with high precision from its exact mass. researchgate.netnih.govresearchgate.net This level of accuracy is invaluable for confirming the molecular formula and distinguishing between isomers. researchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Identified Galactopinitol A Isomers and Related Homologs

Galactopinitols exist as a diverse family of isomers and homologs, differing in the attachment point of the galactose unit to the pinitol ring, the position of the methyl group on the inositol (B14025), and the number of galactose units.

The specific isomer designated for this article as this compound is O-α-D-galactopyranosyl-(1 → 1)-3-O-methyl-D-chiro-inositol. This compound consists of a D-galactose unit linked via an α-(1→1) glycosidic bond to the C1 position of 3-O-methyl-D-chiro-inositol (a form of D-pinitol). This particular isomer has been identified in the seeds of the tropical legume Leucaena leucocephala, where it was described as a new galactopinitol. cabidigitallibrary.org In some literature, this specific structure is referred to as leucaenitol. cabidigitallibrary.org

Besides the (1→1) linked isomer, other mono-galactosylated pinitols are prevalent in nature. A notable example is O-α-D-galactopyranosyl-(1 → 2)-4-O-methyl-chiro-inositol. nih.gov This compound is structurally different in that the galactose moiety is attached to the C2 position of the cyclitol ring, and the methyl group is at the C4 position. ebi.ac.ukresearchgate.net This isomer is commonly found in many legume seeds and is often referred to in the literature as this compound. cabidigitallibrary.orgebi.ac.uk Another isomer, Galactopinitol B, is identified as O-α-D-galactopyranosyl-(1→2)-3-O-methyl-D-chiro-inositol. cabidigitallibrary.orgresearchgate.net

The galactopinitol family extends to include higher homologs where additional galactose units are attached. These are classified as di- and tri-galactopinitols. researchgate.netnih.gov

Ciceritol , a digalactosyl pinitol, is a prominent example. Its structure has been unambiguously identified as O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→2)-4-O-methyl-D-chiro-inositol. cedia.edu.ecresearchgate.netwikimedia.org It is effectively a derivative of the (1→2) linked this compound, with an additional galactose unit attached to the first galactose at the C6 position. cabidigitallibrary.orgebi.ac.uk Ciceritol is found in the seeds of chickpeas (Cicer arietinum), from which it derives its name, as well as in lentils and lupins. cabidigitallibrary.org

Tri-galactopinitol A (TGPA) is a trigalactoside homolog. researchgate.net Its formation involves the further addition of a galactose unit to ciceritol. researchgate.net The biosynthesis of these higher homologs is believed to occur via pathways similar to those for the raffinose (B1225341) family oligosaccharides, where galactinol (B1212831) serves as the galactose donor. ebi.ac.uk In some species, even tetragalactosyl pinitol A has been reported. researchgate.netresearchgate.net

Tetrathis compound and Higher-Order Galactosyl Cyclitols

Galactosyl cyclitols, which are formed by the linkage of one or more galactose molecules to a cyclitol (such as inositol), can form extended homological sequences. icm.edu.pl These are often referred to as higher-order galactosyl cyclitols. Among these, tetrathis compound represents a significant, complex structure.

A recently identified compound, tetrathis compound, was isolated from the seeds of Trigonella caerulea (blue fenugreek). researchgate.net Its structure was determined through extensive analysis using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Tetrathis compound is characterized by a chain of four α-D-galactopyranosyl units linked to a 4-O-methyl-chiro-inositol core. researchgate.net Specifically, the galactose residues are linked to each other via (1→6) bonds, and this tetragalactosyl chain is attached to the 2-position of the inositol ring. researchgate.net

Table 1: Structural Details of Tetrathis compound

| Attribute | Description |

|---|---|

| Systematic Name | O-(α-D-galactopyranosyl)-(1→6)-O-(α-D-galactopyranosyl)-(1→6)-O-(α-D-galactopyranosyl)-(1→6)-O-(α-D-galactopyranosyl)-(1→2)-4-O-methyl-chiro-inositol researchgate.net |

| Core Cyclitol | 4-O-methyl-chiro-inositol researchgate.net |

| Glycosyl Chain | Four α-D-galactopyranosyl residues researchgate.net |

| Inter-glycosidic Linkage | α(1→6) researchgate.net |

| Glycosylation Site on Cyclitol | Position C-2 of the chiro-inositol ring researchgate.net |

| Natural Source | Seeds of Trigonella caerulea (L.) Ser. researchgate.net |

Higher-order galactosyl cyclitols are not limited to tetramers. Various di- and trigalactosyl derivatives have been identified in the seeds of numerous plant species, particularly legumes. icm.edu.plscite.ai These compounds consist of a cyclitol base, such as D-pinitol or D-chiro-inositol, attached to two or three galactose units. scite.ai Examples include digalactosyl pinitol A, also known as ciceritol, and trithis compound. scite.aicabidigitallibrary.org The presence and accumulation of these complex carbohydrates are often associated with the maturation and desiccation tolerance of seeds. cambridge.org

Table 2: Examples of Higher-Order Galactosyl Cyclitols

| Compound Name | General Structure | Common Natural Sources |

|---|---|---|

| Digalactosyl pinitol A (Ciceritol) | Two galactose units linked to a D-pinitol core scite.ai | Lupin, Soybean, Chickpea icm.edu.plscite.ai |

| Trithis compound | Three galactose units linked to a D-pinitol core scite.aicabidigitallibrary.org | Lupin seeds icm.edu.plcabidigitallibrary.org |

| Trigalactopinitol B | Three galactose units linked to a D-pinitol core (isomeric to A) icm.edu.pl | Lupin seeds icm.edu.plcabidigitallibrary.org |

| Fagopyritol B2 (Digalacto-chiro-inositol) | O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→2)-D-chiro-inositol icm.edu.pl | Buckwheat, Lupin seeds icm.edu.pl |

| Tetrathis compound | Four galactose units linked to a 4-O-methyl-chiro-inositol core researchgate.net | Trigonella caerulea seeds researchgate.net |

Methodologies for Isomer Differentiation and Stereochemical Analysis

The structural complexity and vast number of potential isomers among galactosyl cyclitols present a significant analytical challenge. unc.edu Differentiating these compounds requires sophisticated methodologies capable of resolving subtle differences in connectivity and three-dimensional orientation (stereochemistry).

Isomer Differentiation: The differentiation of galactopinitol isomers, which may only differ in the linkage position of the galactose units or the methylation site on the inositol ring, relies heavily on a combination of chromatographic and spectrometric techniques.

Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are fundamental for separating isomers prior to detection. cabidigitallibrary.orgunc.edu Methods for analyzing soluble sugars and cyclitols often involve homogenization in an ethanol-water mixture, followed by chromatographic separation. cabidigitallibrary.org

Mass Spectrometry (MS): MS is a highly sensitive technique for determining molecular weight but often cannot distinguish between isomers on its own. unc.edu However, when coupled with tandem MS (MS/MS), it becomes a powerful tool for differentiation. Fragmentation techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can generate unique fragment ions for structurally similar isomers, providing a diagnostic fingerprint. lcms.cz

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This advanced technique separates gas-phase ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. polyu.edu.hk It provides an additional dimension of separation that can resolve isomeric and even isobaric ions that are indistinguishable by conventional MS alone, making it highly promising for carbohydrate analysis. unc.edupolyu.edu.hk

Stereochemical Analysis: Determining the absolute configuration and the spatial arrangement of atoms (stereochemistry) is crucial for a complete structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed stereochemistry of molecules. nih.govresearchgate.net Both 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the relative orientation of substituents on the cyclitol and sugar rings. researchgate.netnih.gov For example, the stereochemical assignment of syn and anti addition products in cyclitol synthesis can be confirmed by NMR analysis of their derivatives. nih.gov The identification of tetrathis compound was heavily reliant on comprehensive 1D and 2D NMR data to establish the α-configuration of the glycosidic linkages and the precise attachment points. researchgate.net

Chemical Transformations: In some cases, chemical reactions and derivatization are used to confirm stereochemical assignments. The resulting products can be analyzed by techniques like GC-MS to verify the identity and configuration of the constituent monosaccharides and the cyclitol core. researchgate.net

The combination of these methods provides a comprehensive approach to overcoming the analytical hurdles posed by the isomeric diversity of galactopinitols, enabling precise structural and stereochemical characterization. nih.gov

Table 3: Analytical Methodologies for Galactopinitol Analysis

| Technique | Primary Application in Galactopinitol Analysis | Reference |

|---|---|---|

| Gas Chromatography (GC) | Separation and quantification of derivatized cyclitols and sugars. | cabidigitallibrary.orgresearchgate.net |

| Liquid Chromatography (LC) | Separation of isomers prior to mass spectrometry. | unc.edulcms.cz |

| Mass Spectrometry (MS) / Tandem MS (MS/MS) | Determination of molecular weight and differentiation of isomers through characteristic fragmentation patterns. | researchgate.netlcms.cz |

| Ion Mobility Spectrometry-MS (IM-MS) | Separation of gas-phase ions based on shape and size, providing an extra dimension for resolving isomers. | unc.edupolyu.edu.hk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D) | Unambiguous determination of molecular structure, including connectivity, linkage analysis, and stereochemistry. | researchgate.netnih.govnih.gov |

Physiological and Ecological Roles of Galactopinitol a in Plants

Contribution to Desiccation Tolerance in Seeds

Orthodox seeds, which are tolerant to drying, employ various biochemical strategies to survive extreme water loss. The accumulation of soluble carbohydrates, including galactosyl cyclitols like galactopinitol A, is a key component of this strategy.

The presence and concentration of this compound in seeds are temporally correlated with the acquisition and maintenance of desiccation tolerance. cabidigitallibrary.orgcambridge.org In many legume species, the accumulation of this compound, alongside other non-reducing sugars like those in the raffinose (B1225341) family (RFOs), occurs during the mid-to-late stages of seed maturation. cambridge.orgscienceopen.com This is the period when seeds typically develop the ability to withstand drying.

For instance, studies on yellow lupin (Lupinus luteus) seeds revealed that the accumulation of this compound, among other galactosyl cyclitols, coincided with the increase in the seeds' ability to germinate successfully after being dried. cambridge.org Similarly, in brazilwood (Caesalpinia echinata) seeds, this compound and related compounds accumulate significantly from the middle of development to the end of maturation, representing a major portion of the carbon reserves in the mature, desiccation-tolerant seed. scienceopen.comscielo.brscielo.br Research on Leucaena leucocephala seeds also showed that this compound levels change in a way that suggests a role in desiccation tolerance. oup.comnih.govresearchgate.net The concentration of this compound increases during development and also in response to artificial drying, implying its active involvement in the protective mechanisms against dehydration. oup.comnih.govresearchgate.net

Conversely, the loss of desiccation tolerance during germination is often associated with a decline in the levels of these protective sugars. cambridge.org In germinating yellow lupin seedlings, the decrease in this compound and RFOs precedes the loss of the ability to survive drying, further strengthening the link between these compounds and desiccation tolerance. cambridge.org

**Table 1: Changes in this compound Concentration During Seed Development in Leucaena leucocephala*** *Data extracted from a study on the accumulation of soluble sugars during seed development.

The protective role of this compound during desiccation is thought to be primarily biophysical. Like other non-reducing sugars, it is hypothesized to protect cellular structures from damage induced by water removal. The primary mechanisms proposed involve the stabilization of membranes and proteins. cube-biotech.comnih.gov

During dehydration, as water molecules become scarce, the structural integrity of cellular membranes and proteins is compromised. nih.govbiorxiv.org Sugars like this compound can replace the water molecules that hydrate (B1144303) the polar headgroups of membrane phospholipids (B1166683) and the surface of proteins. This "water replacement hypothesis" suggests that the hydroxyl groups on the sugar molecules form hydrogen bonds with cellular components, maintaining their native conformation and preventing aggregation or fusion. cube-biotech.com This preserves the functional state of membranes and proteins, allowing for the resumption of normal cellular activities upon rehydration.

Furthermore, the accumulation of these solutes forms a glassy, amorphous solid state within the cytoplasm as the seed dries completely. This vitrification process is believed to significantly slow down molecular mobility, thereby preventing deleterious chemical reactions and preserving the long-term viability of the seed.

Association with Onset and Maintenance of Desiccation Tolerance

Involvement in Seed Maturation and Viability

The synthesis and accumulation of this compound are integral parts of the seed maturation program, directly impacting final seed quality and viability. scienceopen.comscielo.br The transition from seed development to maturation is marked by a significant shift in metabolism, including the synthesis of storage compounds and protective molecules.

In seeds of brazilwood, this compound, galactopinitol B, and ciceritol begin to accumulate from about 40 days after anthesis (DAA) and continue to increase until the seed is mature. scienceopen.comscielo.br These galactosyl cyclitols, along with sucrose (B13894), become the primary soluble carbon reserves in the mature seed. scienceopen.comscielo.brscielo.br This accumulation pattern is closely linked to the attainment of maximum seed quality and the ability of the seed to remain viable, especially during storage. scienceopen.comscielo.br While these seeds are tolerant to desiccation, their long-term viability is enhanced when stored at low temperatures, a condition where the protective effects of compounds like this compound are crucial. scienceopen.comscielo.br

The study of yellow lupin seeds also highlights this connection, where the accumulation of galactosyl cyclitols, including this compound, correlates with the seed's germinability after desiccation, a key indicator of viability. cambridge.org

Table 2: Accumulation of Galactosyl Cyclitols in Caesalpinia echinata (Brazilwood) Seeds During Maturation Data based on findings related to soluble carbon reserves and seed quality.

Role in Plant Stress Physiology

The functions of this compound extend beyond seed-specific roles to the broader context of plant responses to environmental challenges.

The accumulation of soluble sugars, including RFOs and their related galactosyl cyclitols, is a common plant response to various abiotic stresses such as cold, drought, and high salinity. benthamscience.comfrontiersin.orgnih.gov These stresses share a common component: cellular dehydration or osmotic stress. nih.govnih.govresearchgate.net While direct evidence for this compound accumulation in vegetative tissues under these stresses is less common than for seeds, the biosynthetic pathways are known to be induced. Genes for galactinol (B1212831) synthase (GolS), a key enzyme in the synthesis of galactinol (the galactose donor for both RFOs and this compound), are often upregulated in response to abiotic stress. nih.gov

This suggests that plants can deploy these protective compounds not just in seeds for pre-programmed desiccation, but also in vegetative tissues as an adaptive response to environmentally induced water deficit. nih.gov The presence of this compound in seeds that are adapted to survive harsh conditions implies that it is part of a conserved mechanism for dealing with cellular dehydration.

The mechanisms by which this compound may alleviate abiotic stress in plant tissues are likely similar to those that confer desiccation tolerance in seeds.

Osmotic Adjustment: The accumulation of solutes like this compound in the cytoplasm lowers the cell's osmotic potential. This helps maintain a favorable water potential gradient, allowing the cell to retain water or absorb it from a drying environment, thus maintaining turgor and physiological function. nih.gov

Stabilization of Cellular Structures: As in seeds, this compound can protect membranes and proteins from the damaging effects of dehydration caused by drought, cold (which can cause extracellular ice formation and thus cellular dehydration), or high salinity. nih.gov

Reactive Oxygen Species (ROS) Scavenging: Abiotic stresses often lead to the overproduction of ROS, which can cause significant oxidative damage to cellular components. nih.gov While not a primary antioxidant itself, the stabilization of proteins and membranes by this compound could help maintain the integrity and function of the enzymatic and non-enzymatic antioxidant systems that directly detoxify ROS.

Response to Abiotic Stresses (e.g., cold, drought, osmotic stress)

Function as a Carbon Reserve and Transport Metabolite

This compound, a galactosyl cyclitol, plays a significant role in the carbon metabolism of certain plants, particularly within seeds. It functions as a storage carbohydrate and is implicated in the transport of carbon resources.

Storage in Seeds as Soluble Carbohydrates

This compound is a key soluble carbohydrate stored in the seeds of several plant species, where it serves as a vital carbon and energy reserve for germination and early seedling growth. researchgate.netmdpi.comscienceopen.com Research on brazilwood (Caesalpinia echinata) has shown that this compound, along with galactopinitol B and ciceritol, accumulates in large quantities in both the axis and cotyledons as the seeds mature. researchgate.net These compounds, together with sucrose, constitute the primary carbon reserves in mature brazilwood seeds. researchgate.netscienceopen.com The accumulation of these galactosyl cyclitols is a notable metabolic event during the final stages of seed development. researchgate.net

Similarly, in soybean (Glycine max), this compound and B accumulate in the embryonic axes as seeds develop and acquire desiccation tolerance. acs.orgcornell.edu The presence of this compound has also been documented in the seeds of Leucaena leucocephala, where its concentration increases during the mid-to-late stages of development, highlighting its role as a storage compound. frontiersin.orgresearchgate.net The function of these stored galactosyl cyclitols is analogous to that of the more widely known raffinose family oligosaccharides (RFOs), which are significant storage carbohydrates in many legume seeds. cornell.educambridge.org

The following table summarizes the presence of this compound as a storage carbohydrate in the seeds of various plant species.

| Plant Species | Location in Seed | Associated Compounds | Primary Role | Reference(s) |

| Caesalpinia echinata (Brazilwood) | Axis and Cotyledons | Sucrose, Galactopinitol B, Ciceritol | Carbon Reserve | researchgate.net, mdpi.com, scienceopen.com |

| Glycine max (Soybean) | Embryonic Axis | Galactopinitol B, Fagopyritol B1, Stachyose (B150584) | Carbon Reserve, Desiccation Tolerance | acs.org, cornell.edu |

| Leucaena leucocephala | Whole Seed | Stachyose, Raffinose, Galactinol | Carbon Reserve, Desiccation Tolerance | frontiersin.org, researchgate.net |

| Lens culinaris (Lentil) | Whole Seed | Ciceritol, Raffinose, Stachyose | Carbon Reserve | csic.es, ebi.ac.uk |

Potential Role in Phloem Sap Transport

The transport of sugars from photosynthetic source tissues (like mature leaves) to non-photosynthetic sink tissues (like roots, fruits, and seeds) occurs through the phloem. nih.govnih.gov The primary sugar transported in the phloem of most plants is sucrose. cornell.edumccollegeonline.co.inoercommons.org However, in some plant families, raffinose family oligosaccharides (RFOs) such as raffinose and stachyose also serve as major transport carbohydrates. mccollegeonline.co.infrontiersin.org

The direct transport of this compound in phloem sap is not as well-documented as that of sucrose or RFOs. Phloem sap analysis in common buckwheat (Fagopyrum esculentum) revealed that while D-chiro-inositol (a precursor to pinitol) is transported in the phloem, this compound and B are found mainly in the cotyledons, suggesting they are not the primary long-distance transport forms in this species. mdpi.com

Despite the lack of widespread evidence for its direct transport, the potential for this compound to move through the phloem exists. The mechanism of phloem loading and transport is driven by the establishment of an osmotic gradient, generated by the high concentration of soluble sugars in the sieve tubes. oercommons.orgbioninja.com.au As a soluble carbohydrate, this compound could contribute to this osmotic potential. Furthermore, stachyose synthase, a key enzyme in the metabolism of transport sugars, can utilize this compound as both a galactosyl donor and acceptor in some species, such as lentil. cambridge.orgebi.ac.uk This biochemical link to the synthesis of known transport sugars suggests a potential, albeit likely secondary or species-specific, role for this compound or its precursors in the complex system of carbon translocation.

Ecological Implications

Interactions with Plant-Associated Organisms

Plants engage in a continuous dialogue with a vast array of associated organisms, including microbes, fungi, and insects, through a complex language of chemical signals. nih.govnih.govnih.gov These interactions, which can range from pathogenic to mutualistic, are often mediated by the plant's metabolic profile. researchgate.netnih.gov Plant-derived natural products, including carbohydrates and secondary metabolites, play crucial roles in defense against pathogens and herbivores or in establishing symbiotic relationships. nih.govfrontiersin.org

Currently, there is limited direct evidence detailing the specific role of this compound in mediating interactions with plant-associated organisms. However, the metabolic context in which it exists provides clues to its potential functions. For instance, plant carbohydrates can influence the feeding behavior of insects. acs.org A study on the metabolome of Drosophila exposed to insecticides suggested that this compound found in the insects was likely of dietary origin from consuming soya. gla.ac.uk This indicates that it is ingested by herbivores, although its specific effects (as a nutrient, deterrent, or neutral compound) are not yet fully understood.

In the rhizosphere, the area of soil surrounding plant roots, metabolites exuded by the plant shape the microbial community. frontiersin.orgmdpi.com These microbial communities, in turn, can significantly impact plant health and growth by enhancing nutrient uptake or providing protection against soil-borne pathogens. frontiersin.orgbioninja.com.au While flavonoids and other phenolic compounds are well-studied as signaling molecules in these interactions, the role of cyclitols and their galactosides, like this compound, remains an area for further investigation. Raffinose family oligosaccharides (RFOs), which are biochemically related to this compound, have been implicated as potential signaling molecules following pathogen attack or wounding. frontiersin.org Given that this compound is part of this broader class of compounds, it may have un-discovered roles in plant defense signaling or in shaping the microbiome.

Contribution to Plant Fitness in Specific Niches

A plant's fitness is its ability to survive and reproduce successfully in its environment. nih.gov The accumulation of specific metabolites is often an adaptive strategy that enhances fitness in particular ecological niches. scienceopen.comwur.nl One of the most significant contributions of this compound to plant fitness is its role in conferring desiccation tolerance to seeds. researchgate.net

In many plant species, especially legumes, seeds undergo a period of extreme drying as part of the maturation process. researchgate.net The ability to survive this water loss and remain viable for extended periods is crucial for species inhabiting environments with seasonal rainfall or prolonged dry spells. The accumulation of soluble carbohydrates, including galactosyl cyclitols like this compound, is strongly correlated with the acquisition of this desiccation tolerance. frontiersin.orgresearchgate.net These molecules are thought to protect cellular structures, such as membranes and proteins, from damage during dehydration by forming a stable, glassy state within the cytoplasm. frontiersin.org

Studies on Leucaena leucocephala seeds demonstrated that the concentration of this compound changes in a similar way to raffinose and stachyose during late development and artificial drying, implying a direct role in tolerance to water stress. frontiersin.orgresearchgate.net Similarly, in soybean and brazilwood seeds, the accumulation of this compound is associated with maturation and viability. researchgate.netcornell.edu This biochemical adaptation directly contributes to the plant's fitness by ensuring the survival of its progeny until conditions are favorable for germination. Therefore, in ecosystems characterized by aridity or unpredictable water availability, the synthesis and storage of this compound is a key trait for reproductive success. scienceopen.comnih.gov

Advanced Analytical Methodologies for Galactopinitol a Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of galactopinitol A is its effective extraction from the sample matrix, which is often complex. The choice of extraction method can significantly influence the yield and purity of the target analyte.

Conventional Solid-Liquid Extraction Methods (e.g., Maceration)

Maceration is a traditional and straightforward solid-liquid extraction technique that has been employed for the isolation of cyclitols, including this compound. researchgate.net This method involves soaking the plant material in a solvent for a specific period, allowing the soluble compounds to diffuse into the solvent. ijbcp.comquestjournals.org The process is typically carried out at room temperature (15-20°C) and may involve occasional agitation over a period of 3 to 7 days. ijbcp.com

Common solvents used for the maceration of water-soluble carbohydrates like this compound include ethanol (B145695), methanol, and water, or mixtures thereof. questjournals.orgmdpi.compnrjournal.com For instance, a study on red onion skin used ethanol and a maceration time of 36 hours to effectively extract phytochemicals. questjournals.org While simple and cost-effective, maceration has notable disadvantages, including the use of large solvent volumes and extended extraction times. mdpi.comnih.gov The resulting extracts are often complex mixtures that require further purification steps to isolate the compound of interest. mdpi.com

Advanced and Green Extraction Technologies

To overcome the limitations of conventional methods, several advanced and environmentally friendly extraction technologies have been developed. These methods offer improved efficiency, reduced solvent consumption, and shorter extraction times.

Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures, which enhances the extraction efficiency by increasing solvent penetration and analyte solubility. researchgate.netrjptonline.org This technique has been successfully applied to extract inositols and their glycosides from complex matrices. researchgate.net The automated nature of PLE systems reduces sample preparation time and exposure to oxygen and light, which is beneficial for labile compounds. rjptonline.org

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (typically 20-2000 kHz) to create cavitation bubbles in the solvent. ijbcp.commdpi.com The collapse of these bubbles generates localized high pressure and temperature, disrupting cell walls and enhancing the release of intracellular components. scielo.br This method is known for its high efficiency at lower temperatures, making it suitable for thermolabile compounds. ijbcp.commdpi.com UAE has been shown to be a time- and solvent-saving alternative to maceration. mdpi.comscientificelectronicarchives.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to selectively heat the solvent and sample matrix. mdpi.comsapub.org This targeted heating leads to the evaporation of intracellular moisture, causing cell wall rupture and the release of target compounds into the solvent. ijbcp.com MAE offers rapid extraction rates, reduced solvent usage, and lower energy consumption compared to conventional techniques. mdpi.comsapub.org It has been effectively used for the extraction of bioactive carbohydrates from various plant sources. mdpi.comresearchgate.net

| Extraction Technology | Principle | Advantages | Disadvantages |

| Maceration | Soaking material in a solvent to allow diffusion of soluble compounds. ijbcp.comquestjournals.org | Simple, low cost. questjournals.org | Time-consuming, large solvent volume, often requires further purification. mdpi.com |

| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to increase extraction efficiency. researchgate.netrjptonline.org | Fast, efficient, automated, reduced solvent use. rjptonline.org | Requires specialized, expensive equipment. rjptonline.org |

| Ultrasound-Assisted Extraction (UAE) | Uses sound waves to create cavitation, disrupting cell walls. ijbcp.commdpi.com | Fast, efficient at low temperatures, saves time and solvent. mdpi.comscielo.br | High intensity can degrade some compounds. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for targeted and rapid heating of the sample. mdpi.comsapub.org | Very fast, reduced solvent and energy consumption, high extraction rate. mdpi.comsapub.org | Not suitable for non-polar or heat-labile compounds without careful optimization. ijbcp.com |

Sample Purification and Derivatization Strategies for Analysis

Following extraction, the crude extract containing this compound typically undergoes purification to remove interfering substances such as lipids, proteins, and other polar compounds. nih.gov A common purification strategy involves a series of precipitation and chromatography steps. For example, protamine sulfate (B86663) and ammonium (B1175870) sulfate precipitation can be used to remove lipids and proteins. nih.gov Further purification can be achieved using techniques like ion-exchange chromatography to remove charged molecules. rsc.orgoup.com

For analysis by Gas Chromatography (GC), derivatization is a mandatory step to increase the volatility and thermal stability of polar compounds like this compound. research-solution.comrestek.com The most common derivatization methods for carbohydrates are silylation and acetylation. restek.comresearchgate.net Trimethylsilylation (TMS), often preceded by an oximation step to reduce the number of isomers, is a widely used technique that converts hydroxyl groups to trimethylsilyl (B98337) ethers. restek.compasseidireto.com This process makes the molecule less polar and more volatile, suitable for GC analysis. research-solution.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound in their native form. oup.comelementlabsolutions.com Various HPLC systems equipped with different columns and detectors are used. For carbohydrate analysis, columns such as those based on amino-bonded silica (B1680970) or ion-exchange resins are common. oup.com A refractive index (RI) detector is frequently used for the detection of sugars and cyclitols, as these compounds lack a strong UV chromophore. oup.com In some studies, HPLC has been used to purify this compound from seed extracts for further structural analysis. oup.com The technique's versatility allows for the analysis of a wide range of small molecules. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a highly sensitive and high-resolution technique for the analysis of volatile compounds. rsc.orgresearchgate.net For this compound and other cyclitols, prior derivatization to their volatile forms (e.g., trimethylsilyl ethers) is essential. rsc.orgpasseidireto.com GC offers excellent separation of complex mixtures of carbohydrates and their derivatives. rsc.orgresearchgate.net High-resolution capillary columns are employed to achieve separation of closely related isomers, such as this compound and galactopinitol B. rsc.org The use of an internal standard is crucial for accurate quantification. researchgate.net GC-MS provides definitive identification of the compounds based on their mass spectra. oup.com

| Chromatographic Technique | Principle | Sample State | Derivatization | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. elementlabsolutions.com | Liquid | Not required. oup.com | Suitable for non-volatile and thermally unstable compounds; allows for analysis in native form. oup.comelementlabsolutions.com |

| Gas Chromatography (GC) | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. research-solution.com | Gas (volatile) | Required for non-volatile analytes like this compound. rsc.orgresearch-solution.com | High resolution and sensitivity, especially when coupled with MS for definitive identification. rsc.orgresearchgate.net |

Optimization of Chromatographic Parameters for this compound

The successful separation of this compound from complex mixtures is highly dependent on the optimization of chromatographic parameters. In techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), several factors can be adjusted to achieve the desired resolution and analysis time. chromacademy.cominacom.nl

Key parameters that are typically optimized include the selection of the stationary phase, the composition of the mobile phase, and the column temperature. For instance, in reversed-phase HPLC, the choice of a suitable column, such as a C18 or C8, is critical. numberanalytics.com The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, can be fine-tuned to control the retention and separation of analytes. numberanalytics.comresearchgate.net Adjusting the pH and buffer composition of the mobile phase is another strategy to optimize the separation, particularly for ionizable compounds. inacom.nlnumberanalytics.com

In gas chromatography, optimizing the temperature program, which involves a controlled increase in column temperature over time, is essential for separating compounds with different boiling points. The choice of the GC column's stationary phase and dimensions (length and internal diameter) also significantly impacts the separation efficiency. numberanalytics.com

Computer-assisted method development software can streamline the optimization process by simulating chromatograms under different conditions, reducing the number of required experiments. nih.gov By systematically adjusting these parameters, researchers can achieve baseline separation of this compound from other closely related compounds, which is essential for accurate quantification.

Table 1: Key Chromatographic Parameters and Their Impact on Separation

| Parameter | Effect on Separation | Optimization Strategy |

|---|---|---|

| Stationary Phase | Influences selectivity based on analyte polarity and chemical properties. numberanalytics.com | Select a phase (e.g., C18, silica) that provides the best interaction with this compound relative to other sample components. numberanalytics.com |

| Mobile Phase Composition | Affects analyte retention time and selectivity. inacom.nlnumberanalytics.com | Adjust the solvent ratio (e.g., water/acetonitrile) and buffer concentration to achieve optimal resolution. numberanalytics.comresearchgate.net |

| pH of Mobile Phase | Can alter the ionization state and retention of analytes. numberanalytics.com | Optimize pH to enhance the separation of ionizable compounds. numberanalytics.com |

| Column Temperature | Influences analyte retention and can affect selectivity. inacom.nl | Adjust temperature to fine-tune the separation, especially for complex mixtures. inacom.nl |

| Flow Rate | Affects analysis time and peak broadening. | Optimize for a balance between speed and efficiency. |

| Gradient Elution | Allows for the separation of compounds with a wide range of polarities in a single run. nih.gov | Develop a gradient profile that effectively resolves all components of interest. |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of metabolites, including this compound.

GC-MS Applications for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com For non-volatile molecules like this compound, a chemical derivatization step, such as trimethylsilylation, is necessary to increase their volatility before GC analysis. mdpi.com

In metabolite profiling studies, GC-MS allows for the simultaneous detection and relative quantification of hundreds of small molecules in a biological sample. nih.govmdpi.com The gas chromatograph separates the derivatized compounds, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint that can be used for identification by comparing it to spectral libraries. nih.gov

GC-MS-based metabolite profiling has been successfully applied to analyze the composition of various plant extracts, identifying a wide range of compounds including sugars, amino acids, and organic acids. nih.govresearchgate.net However, it is important to be aware of potential matrix effects, where other components in the sample can interfere with the ionization and detection of the target analyte, potentially affecting the accuracy of quantification. mdpi.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to several decimal places. libretexts.org This precision is crucial for determining the exact elemental composition of a molecule. libretexts.orgnih.gov Unlike low-resolution mass spectrometry, which measures nominal mass (the integer mass of the most abundant isotope), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. libretexts.orgmsu.edu

This capability is based on the fact that the exact mass of an atom is not an integer. For example, the mass of a ¹²C atom is defined as exactly 12.00000 amu, while the mass of a ¹H atom is 1.00783 amu, and a ¹⁶O atom is 15.9949 amu. libretexts.org By measuring the mass with high accuracy, HRMS can provide a unique molecular formula for an unknown compound. libretexts.orgyoutube.com This is particularly valuable in the identification of novel or unexpected metabolites in complex biological samples.

Table 2: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

|---|---|---|

| Mass Measurement | Nominal mass (integer value) | Exact mass (to several decimal places) libretexts.org |

| Information Provided | Molecular weight libretexts.org | Precise molecular weight and elemental formula libretexts.orgyoutube.com |

| Resolving Power | Lower | Higher, can distinguish between isobars libretexts.org |

| Application | Routine analysis, quantification | Structural elucidation, identification of unknowns nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure and quantity of molecules in a sample. resolvemass.ca

Quantitative NMR (qNMR) for Direct Measurement

Quantitative NMR (qNMR) is a method that utilizes the principle that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.cafujifilm.com This allows for the direct and absolute quantification of a compound in a sample without the need for a calibration curve, which is often required in chromatographic methods. resolvemass.ca

In a typical qNMR experiment, a known amount of an internal standard is added to the sample. resolvemass.ca By comparing the integral of a signal from the analyte (this compound) to the integral of a signal from the internal standard, the exact concentration or purity of the analyte can be calculated. resolvemass.caox.ac.uk Several experimental parameters must be carefully optimized to ensure accurate and precise results, including the relaxation delay, which needs to be sufficiently long to allow for complete relaxation of the nuclei between scans. ox.ac.uk

qNMR is a versatile technique applicable to a wide range of compounds and has become increasingly important for the quality control and standardization of pharmaceuticals and natural products. nih.gov

Emerging and Specialized Analytical Approaches

The field of analytical chemistry is continuously evolving, with new techniques and improvements to existing methods emerging regularly. solubilityofthings.com For the analysis of complex natural product extracts containing compounds like this compound, several advanced approaches are gaining traction.

Multi-dimensional chromatography , which involves coupling two or more chromatographic columns with different separation mechanisms, can significantly enhance the resolution of complex mixtures. nih.gov This is particularly useful for separating isomeric compounds that are difficult to resolve with a single chromatographic dimension.

Supercritical fluid chromatography (SFC) is another emerging technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. nih.gov SFC can offer faster separations and is considered a "greener" alternative to traditional liquid chromatography due to the reduced use of organic solvents. nih.gov

Other advanced techniques such as microfluidics , or "lab-on-a-chip" technology, are being developed to miniaturize and automate analytical processes, leading to faster analysis times and reduced sample and reagent consumption. nih.gov Furthermore, advancements in mass spectrometry , such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight), are revolutionizing areas like microbial identification and could find applications in related fields of natural product analysis. americanpharmaceuticalreview.com The integration of artificial intelligence and machine learning is also beginning to play a role in enhancing data analysis in these advanced analytical workflows. americanpharmaceuticalreview.com

Immunochemical Methods for Targeted Detection